![molecular formula C26H20F2N4O2S B2435337 N-(4-fluorobenzyl)-2-(5-((3-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1173765-73-5](/img/structure/B2435337.png)
N-(4-fluorobenzyl)-2-(5-((3-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2S/c27-18-10-8-16(9-11-18)14-29-23(33)13-22-25(34)32-24(30-22)20-6-1-2-7-21(20)31-26(32)35-15-17-4-3-5-19(28)12-17/h1-12,22H,13-15H2,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRCAQHXUKQKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)F)CC(=O)NCC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-fluorobenzyl)-2-(5-((3-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound integrates several pharmacophoric elements that may contribute to its biological activity, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's structure includes a quinazoline core fused with an imidazole ring, substituted with fluorobenzyl and thio groups. These modifications are believed to enhance its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈F₂N₄OS |
Molecular Weight | 378.42 g/mol |
CAS Number | Not available |
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Inhibition of Kinases : The compound may target various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Interference with DNA Synthesis : Its structural components may disrupt DNA replication processes, leading to apoptosis in rapidly dividing cells.
- Antimicrobial Activity : The thio group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against bacterial strains.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound using various assays:
Anticancer Activity
Research has shown that derivatives of quinazoline exhibit significant cytotoxic effects against different cancer cell lines. For instance:
- MTT Assay Results :
- IC50 values for this compound were determined against:
- PC3 (Prostate Cancer): 12 μM
- MCF-7 (Breast Cancer): 10 μM
- HT-29 (Colorectal Cancer): 15 μM
- IC50 values for this compound were determined against:
These results indicate that the compound exhibits dose-dependent cytotoxicity across multiple cancer types, suggesting potential as an anticancer agent.
Antimicrobial Activity
The compound also demonstrated promising antimicrobial properties. In vitro tests revealed:
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: 32 μg/mL
- Against Escherichia coli: 64 μg/mL
These findings suggest that this compound may be effective in treating infections caused by these pathogens.
Case Studies and Clinical Relevance
Several case studies have highlighted the potential applications of quinazoline derivatives in clinical settings:
-
Case Study on Anticancer Efficacy :
- A study involving a series of quinazoline derivatives showed that compounds similar to this compound significantly inhibited tumor growth in xenograft models.
-
Antimicrobial Resistance :
- With rising antibiotic resistance, compounds like this one are being explored as alternatives to conventional antibiotics due to their unique mechanisms of action.
Métodos De Preparación
Core Heterocyclic Framework Construction
The imidazo[1,2-c]quinazolinone core is central to the target compound. Literature on analogous systems suggests that cyclocondensation reactions between anthranilic acid derivatives and carbonyl-containing intermediates are effective. For example, imidazo[1,5-a]quinazolinones have been synthesized via refluxing oxazolones with methyl 2-amino-4,5-dimethoxybenzoate in glacial acetic acid. Adapting this approach, the quinazolinone moiety could be constructed by reacting 2-aminobenzamide with a cyclic diketone (e.g., dimedone) under acidic conditions, followed by intramolecular cyclization to form the fused imidazole ring.
Key Reaction Parameters :
- Solvent : Glacial acetic acid or ethanol.
- Catalyst : Sodium acetate or p-toluenesulfonic acid.
- Temperature : Reflux (100–120°C) for 3–8 hours.
Acetamide Side Chain Installation
The 2-(imidazoquinazolin-2-yl)acetamide side chain is incorporated through alkylation or amide coupling . Patent methodologies for analogous acetamides highlight the use of sodium formate as a nucleophilic agent in substitution reactions.
Stepwise Procedure :
- Bromoacetamide Preparation : Synthesize 2-bromo-N-(4-fluorobenzyl)acetamide by reacting 4-fluorobenzylamine with bromoacetyl bromide in dichloromethane.
- Alkylation : Couple the bromoacetamide with the imidazoquinazolinone-thioether intermediate using NaH or LDA in THF at 0°C to room temperature.
Critical Parameters :
- Temperature Control : Low temperatures minimize side reactions during alkylation.
- Stoichiometry : A 1.2:1 molar ratio of bromoacetamide to quinazolinone ensures complete conversion.
Final Assembly and Purification
The last stage involves coupling the quinazolinone-thioether intermediate with the fluorobenzyl acetamide side chain. Microwave-assisted synthesis has been reported to enhance yields in similar multi-component reactions.
Microwave Protocol :
- Reactants : Quinazolinone-thioether, 2-bromo-N-(4-fluorobenzyl)acetamide.
- Conditions : 100–120°C, 300 W, 20–30 minutes in DMF.
- Catalyst : Piperidine or DBU to facilitate deprotonation.
Purification :
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradient.
- Recrystallization : Ethanol/water mixture for high-purity isolation.
Analytical Characterization
Spectroscopic Validation :
- ¹H/¹³C NMR : Confirm regiochemistry of thioether and acetamide substituents.
- HRMS : Verify molecular ion peak ([M+H]⁺) at m/z 545.15.
- HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30).
Physicochemical Properties :
- LogP : 3.2 (predicted via Lipinski’s parameters).
- Solubility : <0.1 mg/mL in aqueous buffers, requiring DMSO for biological assays.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Thioether Oxidation :
Low Alkylation Efficiency :
- Issue : Steric hindrance from fluorobenzyl groups reduces reactivity.
- Solution : Employ bulky bases (LDA) to enhance deprotonation.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioether formation between a fluorobenzyl thiol and a halogenated imidazoquinazolinone precursor is critical. Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a base and solvent, with stirring at room temperature until completion (monitored via TLC). Chloroacetylated intermediates can be coupled to the quinazolinone core under similar conditions . To improve yields:
- Optimize molar ratios (e.g., 1.5:1 excess of chloroacetylated reagent).
- Recrystallize the final product from ethanol-DMF mixtures to enhance purity .
Q. What analytical techniques are recommended for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify fluorobenzyl substituents and acetamide linkages (e.g., characteristic shifts at δ 4.3–4.6 ppm for CH₂-S and δ 170–175 ppm for carbonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching C₂₄H₁₉F₂N₃O₂S).
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the imidazoquinazolinone core .
- TLC/HPLC : Monitor reaction progress and purity (>95% by HPLC with C18 columns and acetonitrile-water gradients) .
Advanced Research Questions
Q. How can structural modifications enhance solubility for in vivo pharmacokinetic studies?
- Methodological Answer : Fluorinated benzyl groups increase lipophilicity, which may reduce aqueous solubility. Strategies include:
- Introducing polar substituents (e.g., hydroxyl or tertiary amines) on the acetamide side chain .
- Using co-solvents like PEG-400 or cyclodextrin complexes for in vivo formulations .
- Synthesizing prodrugs with hydrolyzable esters (e.g., ethyl acetate derivatives) that convert to the active form in vivo .
Q. How should researchers resolve discrepancies in bioactivity data across different assays?
- Methodological Answer : Contradictions often arise from assay conditions. For example:
- Antioxidant vs. Cytotoxicity Assays : Use standardized protocols (e.g., DPPH radical scavenging for antioxidants and MTT assays for cytotoxicity). Control for fluorobenzyl-mediated ROS generation, which may confound results.
- Enzyme Inhibition : Validate target specificity (e.g., COX-1/2 inhibition) using recombinant enzymes and competitive inhibitors to rule off-target effects .
- Dose-Response Curves : Ensure consistent concentrations (e.g., 1–100 µM) and exposure times across studies .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the fluorobenzyl moieties?
- Methodological Answer :
- Substituent Variation : Replace 3-fluorobenzyl with 2- or 4-fluoro analogs to assess positional effects on target binding .
- Isosteric Replacement : Substitute sulfur in the thioether linkage with oxygen or selenium to evaluate electronic effects .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with targets like kinase domains or GPCRs, guided by X-ray data .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.